(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol is a complex organic compound that features a thiophene ring attached to a tetrahydronaphthalene structure
Mechanism of Action
Target of Action
Despropylrotigotine primarily targets D3, D2, and D1 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and reward.
Mode of Action
Despropylrotigotine acts as a nonergot dopamine agonist . It is believed to stimulate postsynaptic dopamine D2-type auto receptors within the substantia nigra in the brain . This stimulation leads to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .
Pharmacokinetics
Despropylrotigotine exhibits extensive metabolism via conjugation and N-dealkylation, involving multiple CYP isoenzymes, sulfotransferases, and UDP-glucuronosyltransferases . The majority of the absorbed drug is eliminated in urine and feces as inactive conjugates and metabolites . The apparent volume of distribution is large, indicating extensive distribution into tissues . The elimination half-life is approximately 5 to 7 hours after removal of the patch . These pharmacokinetic properties influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
The stimulation of dopamine receptors by Despropylrotigotine leads to improved dopaminergic transmission in the motor areas of the basal ganglia . This can result in alleviation of symptoms in conditions like Parkinson’s disease and restless legs syndrome, where dopaminergic transmission is impaired .
Action Environment
The action, efficacy, and stability of Despropylrotigotine can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and renal function can influence the pharmacokinetics and thus the action of Despropylrotigotine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Paal-Knorr synthesis, which forms the thiophene ring through the cyclization of 1,4-diketones with sulfur sources . The subsequent steps involve the attachment of the thiophene ring to the tetrahydronaphthalene structure through a series of nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as palladium complexes can be employed to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and alkylation reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., bromine), alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
Chemistry
In chemistry, (S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology and Medicine
Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing aromatic compound.
Benzothiophene: A fused ring system containing a benzene and a thiophene ring.
Dithieno[3,2-b2′,3′-d]thiophene: A more complex thiophene derivative with extended conjugation.
Uniqueness
(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its combination of a thiophene ring with a tetrahydronaphthalene structure. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMWWGLKUMLLTG-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153409-14-4 |
Source
|
Record name | Despropyl rotigotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153409144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESPROPYL ROTIGOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1Y5K2S3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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